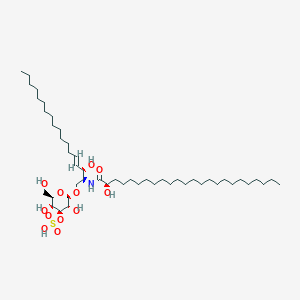![molecular formula C19H15N3O5S2 B1239393 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-4-(thiophen-2-ylsulfonylamino)benzamide is a sulfonamide.
Scientific Research Applications
Structural Analysis and Anti-Fatigue Potential
Benzamide derivatives, including those with structural similarities to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been synthesized and structurally characterized using methods like FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These compounds, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), demonstrated potential applications in identifying binding sites for allosteric modulators of specific receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Additionally, certain derivatives exhibited anti-fatigue effects, increasing the swimming endurance capacity in mice, indicating potential applications in fatigue resistance or related pharmacological effects (Wu et al., 2014).
Potential in Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally akin to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been utilized for melanoma imaging using techniques like planar scintigraphy and SPECT. Specific derivatives showed high melanoma uptake and tissue selectivity, indicating potential applications in melanoma diagnosis and possibly in radionuclide therapy. The uptake of these benzamides in melanoma is influenced by factors like blood clearance rates and metabolic stability rather than specific receptor-mediated mechanisms, suggesting broader application possibilities (Eisenhut et al., 2000).
Histone Deacetylase Inhibition for Cancer Therapy
Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have been designed and synthesized as histone deacetylases (HDAC) inhibitors. These compounds, especially the thiophene-substituted derivatives, exhibited significant HDAC inhibition and antiproliferative activities against cancer cell lines, particularly breast cancer. They induce cell cycle arrest, apoptosis, and inhibit invasion of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Feng et al., 2011).
Neuroleptic Activity
Studies on benzamides, including those structurally related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide, have revealed potential neuroleptic activity. These compounds have been evaluated for inhibitory effects on behavior in animal models, showing a correlation between structure and activity. Certain benzamides have exhibited significant potency, suggesting potential applications in the treatment of conditions like psychosis (Iwanami et al., 1981).
properties
Molecular Formula |
C19H15N3O5S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H15N3O5S2/c23-19(21-20-11-13-3-8-16-17(10-13)27-12-26-16)14-4-6-15(7-5-14)22-29(24,25)18-2-1-9-28-18/h1-11,22H,12H2,(H,21,23)/b20-11+ |
InChI Key |
OZIRVXNVZPXFHI-RGVLZGJSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



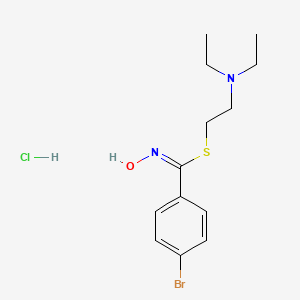
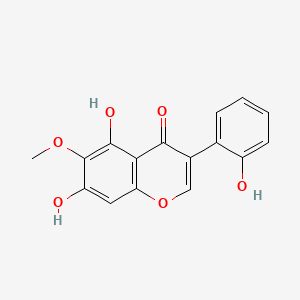
![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)



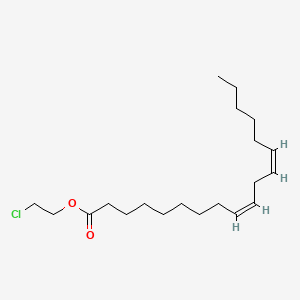
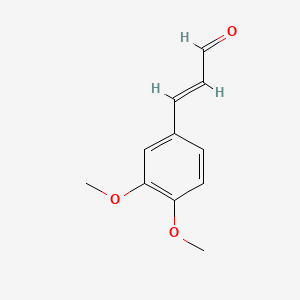
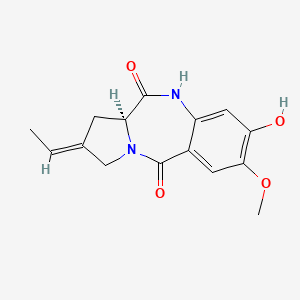
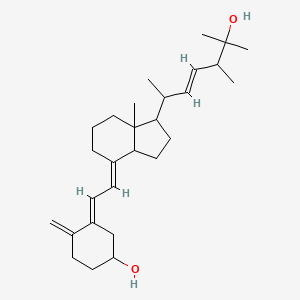
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
